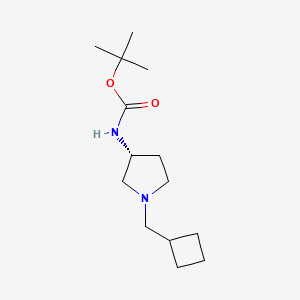

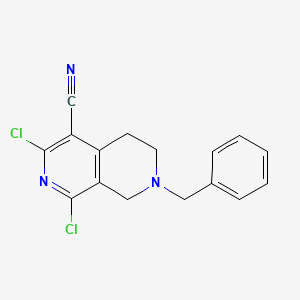

(R)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(R)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate" is a chiral molecule that may have potential applications in medicinal chemistry and as a building block in organic synthesis. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and the synthesis of related pyrrolidine derivatives, which can be informative for understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves the use of cycloaddition reactions, aziridine openings, and nitrile anion cyclization strategies. For instance, the practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate involves aziridine opening and optical resolution of racemic mixtures . Similarly, the synthesis of N-tert-butyl disubstituted pyrrolidines is achieved through a nitrile anion cyclization strategy, which includes steps like CBS asymmetric reduction and conjugate addition of secondary amines to acrylonitrile . These methods could potentially be adapted for the synthesis of "(R)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate" by altering the starting materials and reaction conditions to accommodate the cyclobutylmethyl group.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The stereochemistry of such compounds is crucial, as it can significantly impact their biological activity and interactions with other molecules. The papers describe the synthesis of chiral pyrrolidine derivatives with high enantiomeric excess, indicating the importance of controlling stereochemistry during synthesis .

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions, including cycloadditions and functionalization of C-H bonds. For example, the rhodium-catalyzed cycloaddition of N-tert-butoxycarbonylhydrazones with alkynes leads to the formation of functionalized pyrroles . This type of reaction could be relevant for further functionalization of the pyrrolidine ring in "(R)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate."

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their functional groups and stereochemistry. While the papers do not provide specific data on the physical properties of "(R)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate," they do discuss the properties of similar compounds. For example, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates are described as highly functionalized pyrrolidinones, which suggests that the tert-butyl and cyano groups could affect the compound's reactivity and physical properties .

Scientific Research Applications

Synthesis and Chemical Properties

Process Development and Synthesis

A practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, is described. This synthesis involves an efficient one-pot, two-step telescoped sequence from readily available materials, demonstrating the potential for large-scale production and utility in pharmaceutical manufacturing (Li et al., 2012).

Biological Activity and Structure-Activity Relationship

Analogs of VRC3375, a peptide deformylase inhibitor, which includes compounds similar to (R)-tert-butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate, show antibacterial activity. This research explores various substituents and chelator groups to achieve optimal antibacterial activity with minimal toxicity, highlighting the compound's role in the development of new antibacterial agents (Jain et al., 2003).

Crystal Structure Analysis

The crystal structure of a similar compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, has been analyzed, providing insights into the molecular configurations and intramolecular hydrogen bonding, which can inform the understanding of (R)-tert-butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate’s chemical behavior and interactions (Weber et al., 1995).

Application in Drug Synthesis

Efficient Synthesis of Drug Intermediates

An efficient process for synthesizing drug intermediates closely related to (R)-tert-butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate has been developed. This process is simple, cost-efficient, and environmentally friendly, emphasizing the compound's relevance in the pharmaceutical industry (Min, 2010).

Role in Antibacterial Drug Development

Research on peptide deformylase inhibitors as antibacterial agents has identified compounds structurally similar to (R)-tert-butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate. These compounds have shown potential in treating bacterial infections, indicating the significance of such compounds in developing new antibacterial drugs (Chen et al., 2004).

Future Directions

The future directions for “®-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” and similar compounds lie in their potential applications in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—make these compounds of great interest .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

It’s worth noting that similar compounds have been identified as potent, selective inhibitors of certain enzymes . These compounds interact with their targets, leading to changes in the function of the target, which can have therapeutic effects.

Biochemical Pathways

Related compounds have been found to inhibit certain enzymes, which can affect various biochemical pathways .

Pharmacokinetics

A similar compound has been identified as having excellent oral bioavailability and brain penetration , which suggests that ®-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate might also have favorable ADME properties.

Result of Action

Similar compounds have been found to have therapeutic effects due to their interaction with their targets .

properties

IUPAC Name |

tert-butyl N-[(3R)-1-(cyclobutylmethyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-7-8-16(10-12)9-11-5-4-6-11/h11-12H,4-10H2,1-3H3,(H,15,17)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEIGTZUFFYNQO-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate](/img/structure/B2511467.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2511470.png)

![4-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2511471.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2511475.png)

![6-(4-tert-butylbenzyl)-3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511480.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2511483.png)

![3-Fluorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B2511485.png)

![3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B2511487.png)

![N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide](/img/structure/B2511490.png)